molecular formula C12H14N2O2S2 B10882394 (2E)-N-(morpholin-4-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(morpholin-4-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10882394
M. Wt: 282.4 g/mol
InChI Key: CKTYYIIMJSZPNB-ONEGZZNKSA-N
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Description

N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound that features a morpholine ring, a thienyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE typically involves the reaction of morpholine with carbon disulfide to form morpholinocarbothioate, which is then reacted with 3-(2-thienyl)acrylamide under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-FURYL)ACRYLAMIDE: Similar structure but with a furyl group instead of a thienyl group.

    N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-PYRIDYL)ACRYLAMIDE: Contains a pyridyl group instead of a thienyl group.

Uniqueness

N~1~-(MORPHOLINOCARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

(E)-N-(morpholine-4-carbothioyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C12H14N2O2S2/c15-11(4-3-10-2-1-9-18-10)13-12(17)14-5-7-16-8-6-14/h1-4,9H,5-8H2,(H,13,15,17)/b4-3+

InChI Key

CKTYYIIMJSZPNB-ONEGZZNKSA-N

Isomeric SMILES

C1COCCN1C(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1COCCN1C(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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